

Commercial Availability of 5-Bromo-4-methylnicotinonitrile: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 5-Bromo-4-methylnicotinonitrile

Cat. No.: B1276637

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[City, State] – December 30, 2025 – **5-Bromo-4-methylnicotinonitrile**, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery, is commercially available from a variety of suppliers. This technical guide provides an in-depth overview of its availability, key chemical properties, and a plausible synthetic route for researchers, scientists, and drug development professionals.

Commercial Availability and Properties

5-Bromo-4-methylnicotinonitrile (CAS Number: 890092-52-1) is readily accessible through several chemical suppliers catering to the research and development sector. Purity levels for this compound are typically offered at $\geq 95\%$ or 98%, with common pack sizes ranging from 100 milligrams to 5 grams, ensuring suitability for both initial screening and larger-scale synthetic applications.

Below is a summary of the key quantitative data for **5-Bromo-4-methylnicotinonitrile**:

Property	Value	Reference
CAS Number	890092-52-1	[1][2]
Molecular Formula	C ₇ H ₅ BrN ₂	[2]
Molecular Weight	197.03 g/mol	[2]
Synonym	5-Bromo-4-methylpyridine-3-carbonitrile	[2]
Purity	≥95%, 98%	[2][3]

Table 1: Physicochemical Properties of **5-Bromo-4-methylnicotinonitrile**

Potential Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of **5-Bromo-4-methylnicotinonitrile** is not readily available in published literature, a plausible synthetic route can be devised based on established methods for the preparation of substituted nicotinonitriles and brominated pyridines. A potential two-step synthesis is outlined below, starting from the commercially available 4-methylnicotinamide.

Step 1: Bromination of 4-methylnicotinamide

The first step involves the bromination of 4-methylnicotinamide. This can be achieved using a suitable brominating agent such as N-Bromosuccinimide (NBS) in a polar aprotic solvent like N,N-Dimethylformamide (DMF). The reaction is typically carried out at a controlled temperature to ensure regioselectivity.

- Reactants: 4-methylnicotinamide, N-Bromosuccinimide (NBS)
- Solvent: N,N-Dimethylformamide (DMF)
- Procedure:
 - Dissolve 4-methylnicotinamide in DMF in a reaction vessel.
 - Cool the solution in an ice bath.

- Slowly add a solution of NBS in DMF to the reaction mixture.
- Allow the reaction to proceed at a controlled temperature (e.g., room temperature) and monitor its progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
- Purify the resulting 5-Bromo-4-methylnicotinamide by recrystallization or column chromatography.

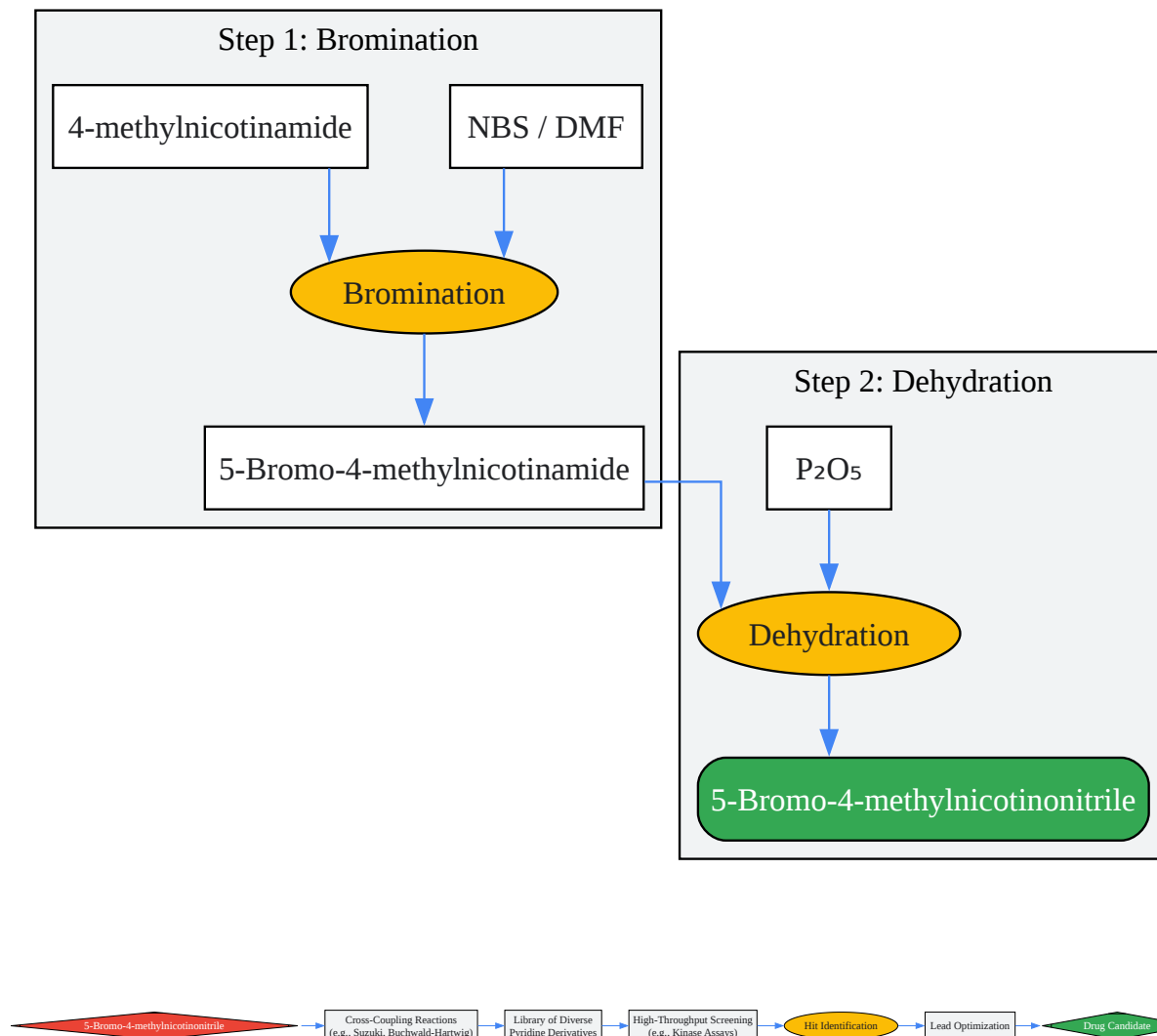
Step 2: Dehydration of 5-Bromo-4-methylnicotinamide to **5-Bromo-4-methylnicotinonitrile**

The second step is the dehydration of the amide to the nitrile. This transformation is commonly achieved using a dehydrating agent like phosphorus pentoxide (P_2O_5) or phosphoryl chloride ($POCl_3$).

- Reactant: 5-Bromo-4-methylnicotinamide
- Dehydrating Agent: Phosphorus pentoxide (P_2O_5)
- Procedure:
 - In a dry reaction flask, thoroughly mix 5-Bromo-4-methylnicotinamide with phosphorus pentoxide.
 - Heat the mixture under reduced pressure.
 - The product, **5-Bromo-4-methylnicotinonitrile**, will distill and can be collected in a cooled receiver.
 - Further purification can be achieved by recrystallization or sublimation.

Experimental Workflow Diagram

The following diagram illustrates the proposed synthetic workflow for **5-Bromo-4-methylnicotinonitrile**.



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